![molecular formula C24H22N6O2 B2964678 N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207055-78-4](/img/no-structure.png)

N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

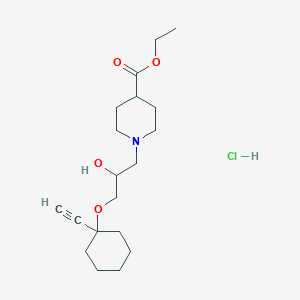

The synthesis of this compound involves several steps, including benzylation , cyclization , and acetylation . Researchers have reported various synthetic routes, but a common approach involves the reaction of an appropriate benzyl halide with a pyrazolo-triazolo-pyrazine precursor . The final step typically includes acetylation of the amine group to yield the desired product .

Molecular Structure Analysis

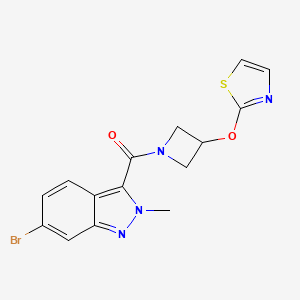

The molecular formula of N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is C~17~H~16~N~6~O~2~ . It contains a benzyl group , a pyrazolo-triazolo-pyrazine core , and an acetamide moiety . The bromine atom in the structure contributes to its reactivity and pharmacological properties .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, such as hydrolysis , oxidation , and substitution . Researchers have explored its reactivity with different nucleophiles and electrophiles. These reactions play a crucial role in designing derivatives with improved bioactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antibacterial and Antifungal Properties : Derivatives of pyrazoline and pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown efficacy against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, indicating their potential as antimicrobial agents (Hassan, 2013).

Anticonvulsant Activity : Certain alkanamide derivatives bearing heterocyclic rings have been synthesized and tested for anticonvulsant activity. The presence of a 1,2,4-triazole ring enhances activity, demonstrating the chemical's potential in developing anticonvulsant drugs (Tarikogullari et al., 2010).

Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new agrochemicals (Fadda et al., 2017).

Anticancer and Antimicrobial Activities : New antipyrine-based heterocycles have been synthesized, some of which possess anticancer and antimicrobial activities. These findings support the exploration of antipyrine derivatives in cancer therapy and infection control (Riyadh et al., 2013).

Chemical Synthesis and Characterization

Synthesis of Novel Heterocycles : The synthesis of pyrazolo[5,1-c]triazines and isoxazolo[3,4-d] pyrimidine derivatives has been achieved, expanding the repertoire of heterocyclic compounds available for further biological and pharmaceutical evaluation (Abdelhamid et al., 2012).

Molecular Docking and Screening : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, indicating their potential binding energies and biological activities (Flefel et al., 2018).

Antioxidant Studies : The synthesis of novel N-substituted benzyl/phenyl derivatives has shown moderate to significant radical scavenging activity, pointing to their potential as antioxidants (Ahmad et al., 2012).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylpyrazol-5-one, which is then reacted with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride. This intermediate is then reacted with benzylamine to form N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "benzylamine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,4-dimethylphenylpyrazol-5-one.", "Step 2: Reaction of 3,4-dimethylphenylpyrazol-5-one with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride.", "Step 3: Reaction of 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride with benzylamine in the presence of a base such as triethylamine to form N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |

CAS-Nummer |

1207055-78-4 |

Molekularformel |

C24H22N6O2 |

Molekulargewicht |

426.48 |

IUPAC-Name |

N-benzyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C24H22N6O2/c1-16-8-9-19(12-17(16)2)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)15-22(31)25-14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,25,31) |

InChI-Schlüssel |

YFFXSSQVCYWETI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5)C3=C2)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)

![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)

![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)

![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)

![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964612.png)

![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)